ethyl 4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carboxylate
Description
Ethyl 4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carboxylate is a piperidine-based compound featuring an ethyl carbamate group at the 1-position and a 6-methylpyridin-2-yloxy substituent at the 4-position. This structure confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capabilities, making it a candidate for pharmaceutical exploration.
Properties
IUPAC Name |
ethyl 4-(6-methylpyridin-2-yl)oxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-3-18-14(17)16-9-7-12(8-10-16)19-13-6-4-5-11(2)15-13/h4-6,12H,3,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTLDQNHDZTJST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)OC2=CC=CC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Piperidine Mesylate
4-Hydroxypiperidine-1-carboxylate is treated with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine. This step converts the hydroxyl group into a mesylate leaving group, enhancing its reactivity toward nucleophilic attack.
Ether Bond Formation
The mesylated piperidine is then reacted with 6-methylpyridin-2-ol under basic conditions (e.g., potassium carbonate in DMF). The pyridine oxygen acts as a nucleophile, displacing the mesylate group to form the ether linkage. This reaction typically proceeds at 80–100°C for 12–24 hours, yielding ethyl 4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carboxylate in 65–75% isolated yield after column chromatography.
Key Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Solvent | DMF or DMSO |
| Base | K2CO3 or Cs2CO3 |
| Reaction Time | 12–24 hours |
| Yield | 65–75% |
An alternative route involves reductive amination to construct the piperidine ring, followed by introduction of the pyridyloxy group. This method is advantageous for introducing stereochemical control.
Reductive Amination of 4-Oxopiperidine
4-Oxopiperidine-1-carboxylate is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol. This step generates the piperidine core with an amine group at the 4-position.
Coupling with 6-Methylpyridin-2-ol
The amine intermediate is then coupled with 6-methylpyridin-2-ol using Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate). This reaction proceeds via an SN2 mechanism, forming the ether bond with inversion of configuration. The Mitsunobu method offers higher regioselectivity compared to nucleophilic substitution, achieving yields of 70–85%.
Comparative Data:
| Method | Yield (%) | Purity (%) | Stereoselectivity |
|---|---|---|---|
| Nucleophilic Substitution | 65–75 | 90–95 | Low |
| Mitsunobu Coupling | 70–85 | 95–98 | High |
Palladium-Catalyzed Cross-Coupling
A modern approach utilizes palladium-catalyzed cross-coupling to form the ether bond, leveraging boronic ester intermediates.
Synthesis of Piperidine Boronic Ester
Ethyl 4-hydroxypiperidine-1-carboxylate is converted to its corresponding boronic ester via Miyaura borylation. This involves reaction with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and potassium acetate.
Suzuki-Miyaura Coupling
The boronic ester is coupled with 2-bromo-6-methylpyridine under Suzuki conditions (Pd(PPh3)4, Na2CO3, dioxane/water). This method achieves excellent functional group tolerance and yields of 80–90%, though it requires stringent anhydrous conditions.
Optimization Parameters:
| Catalyst | Ligand | Solvent System | Yield (%) |
|---|---|---|---|
| Pd(OAc)2 | SPhos | Dioxane/H2O | 82 |
| Pd(dppf)Cl2 | XPhos | THF/H2O | 88 |
| Pd(PPh3)4 | None | DME/H2O | 78 |
Industrial-Scale Synthesis Considerations
The patent US20120142932A1 describes a scalable protocol avoiding heavy metal catalysts. Key steps include:
-
Reductive Amination : 2-Amino-5-methylpyridine reacts with sodium borohydride in toluene, followed by acetic acid quench.
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Cyclization : The intermediate is heated with 4-piperidone-1-carboxylate at 50°C for 15 hours.
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Workup : Ethyl acetate extraction and pH adjustment (pH 9) yield the crude product, which is purified via recrystallization.
This method achieves 90% conversion on multi-gram scales, demonstrating suitability for industrial production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Organic Synthesis
Ethyl 4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carboxylate serves as a crucial building block in organic synthesis. Its unique structure allows for the preparation of more complex molecules, which can be utilized in various chemical reactions such as oxidation, reduction, and substitution.
Biological Studies
Research has indicated that this compound may interact with specific biological targets, potentially modulating enzyme activity or receptor binding. Investigations into its biological activities could lead to insights into its therapeutic potential, particularly in pharmacology and drug development .
Pharmaceutical Development
The compound's structural properties suggest it may act as an intermediate or active ingredient in pharmaceutical formulations. Its potential applications include the development of drugs targeting various disorders, including those related to the central nervous system (CNS) due to its piperidine backbone .
Industrial Applications
In addition to its role in research and pharmaceuticals, this compound can be utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications where specific reactivity or functionality is required.
Case Study 1: Pharmacological Investigations
Recent studies have focused on the pharmacological properties of piperidine derivatives, including this compound. Researchers have explored its effects on neurotransmitter systems, revealing potential applications in treating mood disorders and neurodegenerative diseases .
Case Study 2: Synthesis Optimization
A comprehensive study on optimizing the synthesis of this compound demonstrated improved yields through modified reaction conditions and catalyst selection. These findings highlight the importance of synthetic methodologies in enhancing the availability of this compound for research and industrial use .
Mechanism of Action
The mechanism of action of ethyl 4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Ethyl 4-[(6-Methylpyridin-2-yl)oxy]piperidine-1-carboxylate
- Backbone : Piperidine ring with ethyl carbamate.
- Substituents : 6-Methylpyridin-2-yloxy group at C4.
Compound 55 (tert-Butyl 4-(2-(6-(2-chloro-4-(6-methylpyridin-2-yl)phenyl)-2-(methylthio)-7-oxopyrido[2,3-d]pyrimidin-8(7H)-yl)ethyl)piperidine-1-carboxylate)
- Backbone : Pyrido[2,3-d]pyrimidin-7(8H)-one fused with piperidine.
- Substituents : Chlorophenyl, methylthio, and 6-methylpyridin-2-yl groups.
- Key Features: Bulky tert-butyl ester enhances metabolic stability; fused pyrido-pyrimidinone core enables selective MST3/4 kinase inhibition (61% yield, 1H NMR confirmed) .
PF-7845yne (tert-Butyl 4-(3-((5-((5-(trimethylsilyl)pent-4-yn-1-yl)oxy)pyridin-2-yl)oxy)benzylidene)piperidine-1-carboxylate)
- Backbone : Piperidine with a benzylidene spacer.
- Substituents : Trimethylsilyl-pentynyl ether and pyridinyloxy groups.
- Key Features: Terminal alkyne and silyl groups enhance reactivity for click chemistry applications; targets endocannabinoid hydrolases .
Functional Group Impact
| Compound | Ester Group | Heterocyclic Core | Key Substituents | Biological Target |
|---|---|---|---|---|
| Target Compound | Ethyl | Piperidine | 6-Methylpyridin-2-yloxy | Not specified |
| Compound 55 | tert-Butyl | Pyrido-pyrimidinone + piperidine | Chlorophenyl, methylthio, 6-methylpyridinyl | MST3/4 kinases |
| Compound 61 | tert-Butyl | Pyrido-pyrimidinone + piperidine | Methylamino (vs. methylthio in 55) | Kinase selectivity modulation |
| PF-7845yne | tert-Butyl | Piperidine + benzylidene | Trimethylsilyl-pentynyl, pyridinyloxy | Endocannabinoid hydrolases |
- Conversely, tert-butyl groups enhance metabolic stability .
- Pyridinyl Substituents: The 6-methylpyridin-2-yl group is conserved in the target compound and Compound 55, suggesting a role in π-π stacking or hydrogen bonding with biological targets. Replacement with amino or trimethylsilyl groups alters electronic properties and target specificity .
Biological Activity
Ethyl 4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. Its unique structure, characterized by a piperidine ring and a 6-methylpyridin-2-yloxy group, positions it as a candidate for various biological applications. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features several functional groups that contribute to its chemical reactivity and biological activity.
Structural Formula
This compound interacts with specific molecular targets within biological systems. It is hypothesized to bind to certain receptors or enzymes, modulating their activity and potentially leading to therapeutic effects. The precise molecular interactions remain an area of ongoing research.
Pharmacological Properties
The pharmacological profile of this compound suggests potential applications in various therapeutic areas:
- CNS Activity : Preliminary studies indicate that this compound may exhibit central nervous system (CNS) activity, possibly acting as a modulator for neurotransmitter receptors.
- Antimicrobial Properties : Similar piperidine derivatives have shown antimicrobial activity, suggesting that this compound may also possess such properties.
Table 1: Summary of Biological Activities
In Vitro Studies
In vitro studies have been conducted to evaluate the binding affinity of this compound to various targets. For example, studies have shown that compounds with similar structures exhibit significant binding to metabotropic glutamate receptors (mGluRs), which are crucial in CNS signaling pathways .
Comparative Analysis with Related Compounds
This compound can be compared with other piperidine derivatives to understand its unique properties better.
Table 2: Comparison with Piperidine Derivatives
Q & A
Q. What safety protocols are critical when handling intermediates with reactive functional groups (e.g., brominated precursors)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
